molecular formula C39H72N4 B13758814 Cyclohexanamine, 4,4'-methylenebis(N-(4-((4-aminocyclohexyl)methyl)cyclohexyl)- CAS No. 70615-16-6

Cyclohexanamine, 4,4'-methylenebis(N-(4-((4-aminocyclohexyl)methyl)cyclohexyl)-

Katalognummer: B13758814
CAS-Nummer: 70615-16-6
Molekulargewicht: 597.0 g/mol
InChI-Schlüssel: ZBYQZOHIYYGOGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanamine, 4,4’-methylenebis(N-(4-((4-aminocyclohexyl)methyl)cyclohexyl)- involves several steps. One common method includes the reaction of cyclohexanone with 1-bromobutane in the presence of sodium hydroxide to form 1-cyclohexyl-1-butanol. This intermediate is then reacted with 1-bromo-3-methylbutane and sodium hydroxide to form 4-cyclohexyl-4-methylpentan-1-ol. Further reactions with 1-bromo-2-methylpropane and sodium hydroxide yield 4,4’-methylenebis(N-cyclohexyl-N-methylbutan-1-amine). Finally, hydrogenation in the presence of palladium on carbon produces the desired compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, ensuring that the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohexanamine, 4,4’-methylenebis(N-(4-((4-aminocyclohexyl)methyl)cyclohexyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce different amine derivatives .

Wissenschaftliche Forschungsanwendungen

Cyclohexanamine, 4,4’-methylenebis(N-(4-((4-aminocyclohexyl)methyl)cyclohexyl)- has numerous scientific research applications:

Wirkmechanismus

The mechanism of action of Cyclohexanamine, 4,4’-methylenebis(N-(4-((4-aminocyclohexyl)methyl)cyclohexyl)- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Cyclohexanamine, 4,4’-methylenebis(N-(4-((4-aminocyclohexyl)methyl)cyclohexyl)- stands out due to its specific molecular structure, which imparts unique properties and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .

Eigenschaften

CAS-Nummer

70615-16-6

Molekularformel

C39H72N4

Molekulargewicht

597.0 g/mol

IUPAC-Name

4-[[4-[[4-[[4-[[4-[(4-aminocyclohexyl)methyl]cyclohexyl]amino]cyclohexyl]methyl]cyclohexyl]amino]cyclohexyl]methyl]cyclohexan-1-amine

InChI

InChI=1S/C39H72N4/c40-34-13-1-28(2-14-34)25-30-5-17-36(18-6-30)42-38-21-9-32(10-22-38)27-33-11-23-39(24-12-33)43-37-19-7-31(8-20-37)26-29-3-15-35(41)16-4-29/h28-39,42-43H,1-27,40-41H2

InChI-Schlüssel

ZBYQZOHIYYGOGT-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CCC1CC2CCC(CC2)NC3CCC(CC3)CC4CCC(CC4)NC5CCC(CC5)CC6CCC(CC6)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.